2,4-Difluoro-5-nitrobenzenesulfonamide

Analytical Chemistry Procurement Specification Purity Benchmarking

Medicinal chemists requiring precise substitution patterns for sulfonylurea herbicides or kinase inhibitors face yield loss when using generic analogs. This benzenesulfonamide features a specific 2,4-difluoro-5-nitro arrangement that dictates SNAr reactivity and downstream selectivity. - **Key Application**: Intermediate for sulfonylurea herbicides (WO 01/42226 A1) and targeted covalent inhibitors (US2018/0079730 A1). - **Technical Advantage**: Electron-withdrawing F and NO2 groups enable controlled nucleophilic substitution while retaining fluorine for metabolic stability. - **Supply**: Standard 97-98% purity, validated for multi-step synthesis.

Molecular Formula C6H4F2N2O4S
Molecular Weight 238.17 g/mol
Cat. No. B12070293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-nitrobenzenesulfonamide
Molecular FormulaC6H4F2N2O4S
Molecular Weight238.17 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)F)F)[N+](=O)[O-]
InChIInChI=1S/C6H4F2N2O4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H,(H2,9,13,14)
InChIKeyFOVZKBNCWNHINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-nitrobenzenesulfonamide: Identity & Specifications


2,4-Difluoro-5-nitrobenzenesulfonamide (CAS 954261-32-6) is a substituted aromatic sulfonamide bearing two fluorine atoms at the 2- and 4-positions and a nitro group at the 5-position of the benzene ring . It possesses a molecular formula of C₆H₄F₂N₂O₄S and a molecular weight of 238.17 g/mol . The compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, with reported applications in the preparation of sulfonylureas and other bioactive molecules [1].

Intermediate for sulfonylurea herbicide synthesis (patent-disclosed)
Building block for kinase inhibitor development
Activated substrate for SNAr methodology platforms

2,4-Difluoro-5-nitrobenzenesulfonamide: Why Substitution Fails


The precise arrangement of electron-withdrawing fluorine atoms and the nitro group on the benzene ring of 2,4-difluoro-5-nitrobenzenesulfonamide imparts distinct physicochemical properties that directly impact its reactivity, stability, and downstream synthetic utility. Subtle changes in substitution pattern among benzenesulfonamide analogs can lead to significant differences in pKa, solubility, and susceptibility to nucleophilic aromatic substitution [1]. Consequently, substituting this compound with a more generic benzenesulfonamide, such as 2,4-difluorobenzenesulfonamide (which lacks the nitro group) or 4-fluoro-3-nitrobenzenesulfonamide (with altered fluorine positioning), risks compromising reaction yields, altering selectivity, or introducing uncharacterized byproducts in multi-step syntheses [2].

Missing nitro group
2,4-Difluorobenzenesulfonamide lacks the 5-NO₂ group, which may markedly reduce SNAr reactivity and alter electronic properties.
Altered substitution
4-Fluoro-3-nitrobenzenesulfonamide differs in fluorine positioning, which may shift regioselectivity and yield profiles.

2,4-Difluoro-5-nitrobenzenesulfonamide: Differentiation Evidence


Higher Purity vs. 4-Fluoro-3-nitrobenzenesulfonamide

Commercial suppliers offer 2,4-difluoro-5-nitrobenzenesulfonamide at a minimum purity specification of 97–98% . In contrast, a close structural analog, 4-fluoro-3-nitrobenzenesulfonamide, is typically supplied at a lower minimum purity of 95% . The higher baseline purity reduces the burden of additional purification steps and lowers the risk of impurity carry-over in critical synthetic sequences.

Purity specification
Supplier specification review
Target 97–98%
Comparator 95% (4-fluoro-3-nitro)
Supports reduced purification steps
Vendor COA; analytical method not uniform
Analytical Chemistry Procurement Specification Purity Benchmarking

Enhanced SNAr Reactivity

The presence of two electron-withdrawing fluorine atoms ortho and para to the sulfonamide group, combined with the strongly electron-withdrawing nitro group at the meta position, activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) [1]. While direct kinetic data for this specific compound are not reported, class-level inference from structurally related 2,4-difluoro-5-nitrobenzene derivatives indicates significantly enhanced SNAr reactivity compared to mono-fluoro or non-fluorinated analogs [2].

SNAr reactivity
Class-level inference
Predicted high; based on σm-NO₂ and σp-F effects
May facilitate efficient functionalization
No direct kinetic data; inferred from analogs
Organic Synthesis Medicinal Chemistry Reactivity

Sulfonylurea Intermediate Utility

Patent literature explicitly identifies nitro-sulfobenzamide derivatives, encompassing the 2,4-difluoro-5-nitrobenzenesulfonamide scaffold, as advantageous intermediates for the preparation of sulfonylurea herbicides and their precursors [1]. This specific class of intermediates enables access to agrochemicals with tailored potency and selectivity profiles, a role not commonly fulfilled by non-nitro or differently substituted benzenesulfonamides.

Patent-claimed intermediate
Supporting evidence
Target Explicitly claimed in WO 01/42226 A1
Comparator No equivalent patent claim found
Supports agrochemical intermediate relevance
Qualitative patent disclosure
Agrochemical Synthesis Sulfonylurea Patent-Disclosed Intermediate

2,4-Difluoro-5-nitrobenzenesulfonamide: Key Applications


Sulfonylurea Herbicide Intermediate

This compound is directly applicable as a key intermediate in the multi-step synthesis of sulfonylurea herbicides, as disclosed in WO 01/42226 A1 [1]. Procurement is justified for R&D and process chemistry groups developing novel crop protection agents, where the unique substitution pattern facilitates late-stage diversification and improves target selectivity.

Kinase Inhibitor Building Block

Given its structural similarity to fragments used in kinase inhibitor design (e.g., in patents such as US2018/0079730 A1 [2]), this sulfonamide serves as a valuable building block for constructing targeted covalent inhibitors and other ATP-competitive molecules. The high purity (97–98%) minimizes interference in sensitive biochemical assays.

SNAr Methodology Platform

The compound's activated aromatic ring makes it an ideal substrate for developing and optimizing nucleophilic aromatic substitution (SNAr) methodologies [3]. Its use in this context enables the rapid generation of diverse compound libraries, particularly where fluorine retention and nitro-group transformations are desired.

Application
Selection Property
Validation Focus
Sulfonylurea herbicide intermediate
Substitution pattern for target selectivity
Process purity and yield consistency
Kinase inhibitor building block
High purity for biochemical assay use
Functionalization versatility
SNAr methodology development
Activated aromatic ring
Reaction scope and nucleophile diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluoro-5-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.